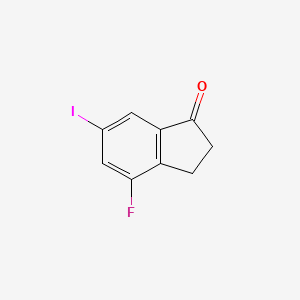
4-Fluoro-6-iodo-2,3-dihydroinden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-fluoro-6-iodo-2,3-dihydroindén-1-one est un composé organique appartenant à la classe des indénones. Ce composé est caractérisé par la présence d’atomes de fluor et d’iode liés à la structure de base de l’indanone. La combinaison unique de ces halogènes confère des propriétés chimiques distinctes au composé, ce qui en fait un sujet d’intérêt dans divers domaines de la recherche et de l’industrie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-fluoro-6-iodo-2,3-dihydroindén-1-one implique généralement des réactions organiques en plusieurs étapes. Une méthode courante commence par l’halogénation de la 2,3-dihydroindén-1-one, suivie d’une fluoration et d’une iodation sélectives. Les conditions de réaction nécessitent souvent l’utilisation de catalyseurs et de solvants spécifiques pour obtenir des rendements élevés et une pureté élevée.
Méthodes de production industrielle
En milieu industriel, la production de la 4-fluoro-6-iodo-2,3-dihydroindén-1-one peut impliquer des procédés d’halogénation à grande échelle. Ces procédés sont optimisés pour l’efficacité et la rentabilité, utilisant souvent des réacteurs à flux continu et des systèmes automatisés pour garantir une qualité et une production constantes.
Analyse Des Réactions Chimiques
Types de réactions
La 4-fluoro-6-iodo-2,3-dihydroindén-1-one subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en alcanes.
Substitution : Les atomes d’halogène dans le composé peuvent être substitués par d’autres groupes fonctionnels par le biais de réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont fréquemment utilisés.
Substitution : Des réactifs comme l’iodure de sodium (NaI) et le fluorure d’argent (AgF) sont utilisés pour les réactions d’échange d’halogènes.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications de recherche scientifique
La 4-fluoro-6-iodo-2,3-dihydroindén-1-one a plusieurs applications dans la recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu’intermédiaire pharmaceutique.
Industrie : Il est utilisé dans le développement de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
4-Fluoro-6-iodo-2,3-dihydroinden-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de la 4-fluoro-6-iodo-2,3-dihydroindén-1-one implique son interaction avec des cibles moléculaires spécifiques. La présence d’atomes de fluor et d’iode peut influencer la réactivité du composé et son affinité de liaison à divers enzymes et récepteurs. Ces interactions peuvent moduler les voies biochimiques, conduisant à des effets thérapeutiques potentiels.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Bromo-6-fluoro-2,3-dihydro-1H-indén-1-one : Structure similaire mais avec un atome de brome au lieu d’un atome d’iode.
6-Fluoro-1-indanone : Manque l’atome d’iode, ce qui le rend moins réactif dans certaines réactions de substitution.
Unicité
La présence d’atomes de fluor et d’iode dans la 4-fluoro-6-iodo-2,3-dihydroindén-1-one la rend unique par rapport à ses analogues.
Propriétés
Formule moléculaire |
C9H6FIO |
|---|---|
Poids moléculaire |
276.05 g/mol |
Nom IUPAC |
4-fluoro-6-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6FIO/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4H,1-2H2 |
Clé InChI |
YZKAQCDMLROEFD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=C1C(=CC(=C2)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


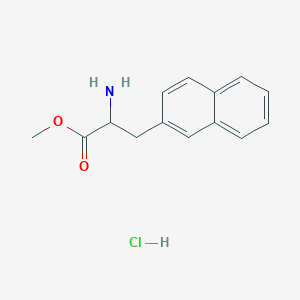


![Boronic acid, [4-[2-(dimethylamino)ethoxy]-5-ethyl-2-methoxyphenyl]-](/img/structure/B11849849.png)
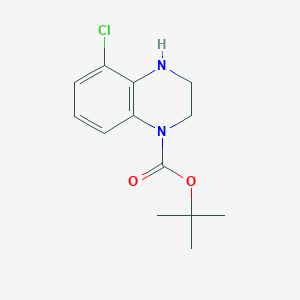
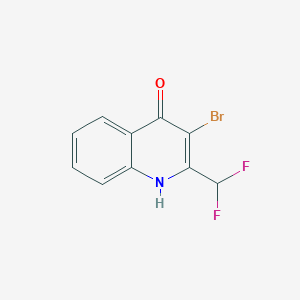
![2-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11849863.png)
![N'-[(Methylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11849865.png)

![5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B11849876.png)
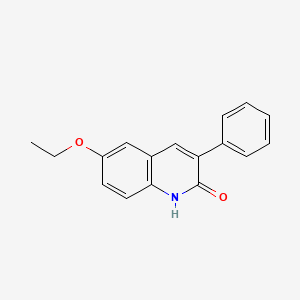
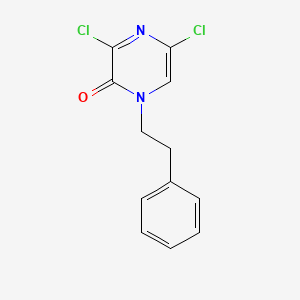
![2-[(2,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11849891.png)

